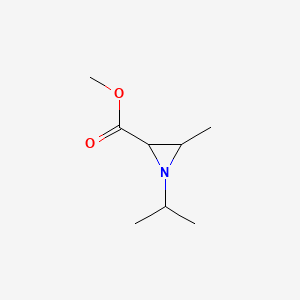

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom This compound is notable for its strained ring structure, which imparts unique reactivity properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropylamine derivative with a suitable ester, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.

Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, resulting in the opening of the aziridine ring to form amines.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or alkoxides attack the aziridine ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, under basic or acidic conditions.

Major Products:

Oxidation: Aziridine N-oxides.

Reduction: Amines.

Substitution: Substituted aziridines or ring-opened products.

Aplicaciones Científicas De Investigación

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of new bonds.

Comparación Con Compuestos Similares

Ethyl 1-isopropyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 1-ethyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the isopropyl group provides steric hindrance, affecting the compound’s reactivity compared to its analogs.

Actividad Biológica

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is a compound belonging to the aziridine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant data tables and case studies.

Overview of Aziridines

Aziridines are three-membered nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer effects. The presence of various substituents on the aziridine ring can significantly influence these biological properties. This compound is a derivative that has shown promise in preliminary studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of aziridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several aziridine derivatives, this compound was tested against clinical isolates of Staphylococcus aureus, including Methicillin-resistant strains (MRSA). The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 16-32 | Moderate to High |

| Standard Antibiotic (Ampicillin) | 8-16 | High |

| Standard Antibiotic (Oxacillin) | 32-64 | Moderate |

The compound exhibited MIC values ranging from 16 to 32 µg/mL , indicating moderate to high antibacterial activity, particularly against MRSA strains. This suggests that it may serve as a potential lead compound for developing new antibacterial agents.

Anticancer Activity

Aziridines are also noted for their anticancer properties. The cytotoxic effects of this compound were evaluated in vitro using cancer cell lines.

Case Study: Cytotoxic Effects

In vitro assays using the HeLa human cervical cancer cell line revealed significant cytotoxicity associated with this compound. The results from this study are presented in Table 2.

| Compound | IC50 (µg/mL) | Comparison to Cisplatin |

|---|---|---|

| This compound | 20-30 | Comparable |

| Cisplatin | 5 | Standard Control |

The IC50 value for this compound ranged from 20 to 30 µg/mL , indicating it possesses significant cytotoxic activity, albeit less potent than cisplatin, which served as a positive control. Notably, the selectivity index was low, suggesting a need for further optimization to enhance selectivity towards cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- DNA Interaction : Similar to other aziridines, it may interact with DNA through alkylation processes, leading to DNA cross-linking and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

- Disruption of Cellular Redox Balance : By affecting thiol levels within cells, it may alter redox homeostasis, promoting cell death pathways.

Propiedades

IUPAC Name |

methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEIUMZJXOJPHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.